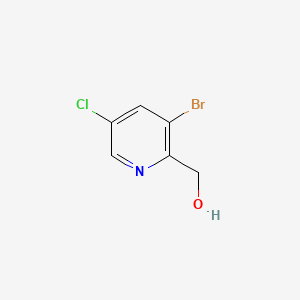

(3-Bromo-5-chloropyridin-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

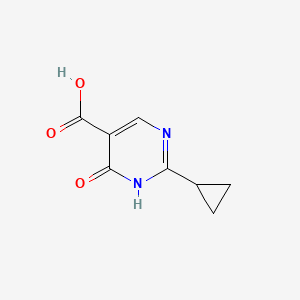

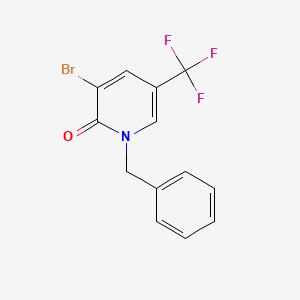

“(3-Bromo-5-chloropyridin-2-yl)methanol” is a compound with the CAS Number: 1227599-26-9. It has a molecular weight of 222.47 and its IUPAC name is (3-bromo-5-chloro-2-pyridinyl)methanol . It is a solid at room temperature .

Synthesis Analysis

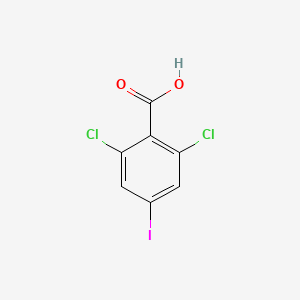

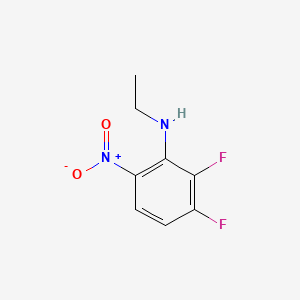

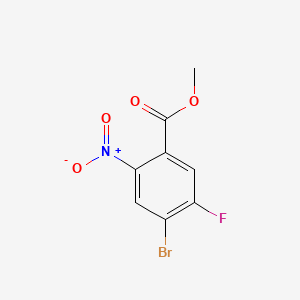

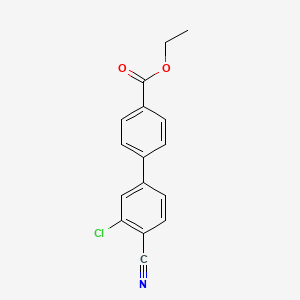

The synthesis of “(3-Bromo-5-chloropyridin-2-yl)methanol” involves the use of triethylamine in dichloromethane at -15℃ for 2 hours . The reaction mixture is quenched with water and diluted with EtOAc, and the aqueous layer is separated. The organic layer is washed with brine, dried over anhydrous Na2S04, filtered, and concentrated under reduced pressure to get the crude product .Molecular Structure Analysis

The InChI code for “(3-Bromo-5-chloropyridin-2-yl)methanol” is 1S/C6H5BrClNO/c7-5-1-4(8)2-9-6(5)3-10/h1-2,10H,3H2 . This code provides a unique representation of the compound’s molecular structure.It is stored under an inert atmosphere at room temperature .

Scientific Research Applications

Insecticidal Activities

This compound has been tested for its insecticidal properties. Preliminary bioassay tests indicated that some derivatives of this compound have shown a mortality rate of 70% towards Mythimna separata Walker at a concentration of 200 mg/L .

Fungicidal Properties

Some derivatives of (3-Bromo-5-chloropyridin-2-yl)methanol exhibited favorable fungicidal activities, particularly against Physalospora piricola, with a growth inhibitory rate of 92.3% at 50 mg/L, suggesting potential as new fungicidal leading structures .

Pesticide Production

The compound serves as an intermediate in the production of high-purity anthranilamide-based pesticides, contributing to methods that aim for high yield and efficiency .

Synthesis of Pyrazole Derivatives

It is used in the synthesis of novel pyrazole derivatives which have potential biological activities .

Preparation of Chlorantraniliprole

(3-Bromo-5-chloropyridin-2-yl)methanol is involved in the preparation process of chlorantraniliprole, an insecticide used in agriculture .

Safety And Hazards

properties

IUPAC Name |

(3-bromo-5-chloropyridin-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c7-5-1-4(8)2-9-6(5)3-10/h1-2,10H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPAYTSWGANTCGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)CO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856617 |

Source

|

| Record name | (3-Bromo-5-chloropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromo-5-chloropyridin-2-yl)methanol | |

CAS RN |

1227599-26-9 |

Source

|

| Record name | (3-Bromo-5-chloropyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-5-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B567448.png)